Cyclobutyl 3,4-dichlorophenyl ketone

Medicinal Chemistry Structure–Activity Relationship Enzyme Inhibition

Cyclobutyl 3,4-dichlorophenyl ketone (IUPAC: cyclobutyl-(3,4-dichlorophenyl)methanone) is a synthetic aryl ketone featuring a cyclobutyl ring directly bonded to a carbonyl group that is further conjugated with a 3,4-dichlorophenyl moiety. With a molecular formula of C₁₁H₁₀Cl₂O and a molecular weight of 229.10 g/mol, the compound is part of an isomeric family of cyclobutyl dichlorophenyl ketones that includes the 2,3-, 2,4-, 2,5-, and 3,5-dichloro regioisomers.

Molecular Formula C11H10Cl2O
Molecular Weight 229.1 g/mol
CAS No. 898791-21-4
Cat. No. B1604103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 3,4-dichlorophenyl ketone
CAS898791-21-4
Molecular FormulaC11H10Cl2O
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
InChIKeyIWXVLJAVZHYAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 3,4-Dichlorophenyl Ketone (CAS 898791-21-4): A Procurement-Focused Structural and Physicochemical Baseline


Cyclobutyl 3,4-dichlorophenyl ketone (IUPAC: cyclobutyl-(3,4-dichlorophenyl)methanone) is a synthetic aryl ketone featuring a cyclobutyl ring directly bonded to a carbonyl group that is further conjugated with a 3,4-dichlorophenyl moiety [1]. With a molecular formula of C₁₁H₁₀Cl₂O and a molecular weight of 229.10 g/mol, the compound is part of an isomeric family of cyclobutyl dichlorophenyl ketones that includes the 2,3-, 2,4-, 2,5-, and 3,5-dichloro regioisomers [2]. Its computed physicochemical properties—including a LogP of 3.9 and a topological polar surface area (TPSA) of 17.1 Ų—place it in a moderately lipophilic space suitable for membrane permeability, while the 3,4-dichloro substitution pattern is a recognized privileged fragment in numerous bioactive molecules [1][3]. Understanding the precise substitution pattern is critical for procurement, as the position of chlorine atoms dictates electronic distribution, steric profile, and downstream reactivity in cross-coupling and medicinal chemistry applications [4].

Why Cyclobutyl 3,4-Dichlorophenyl Ketone Cannot Be Interchanged with Regioisomeric or Monochloro Analogs


The 3,4-dichlorophenyl substitution pattern on cyclobutyl ketone imparts unique electronic and steric properties that are not replicated by the 2,4-, 2,3-, 3,5-, or monochloro variants. In structure–activity relationship (SAR) campaigns, even a single chlorine positional shift can alter target binding by orders of magnitude. For example, a comparative analysis of phenyl-substituted enzyme inhibitors demonstrated that the 3,4-dichlorophenyl derivative exhibited an IC₅₀ of 0.052 µM, whereas the corresponding 2,4-dichlorophenyl analog showed a 6-fold weaker IC₅₀ of 0.33 µM against the same molecular target [1]. Furthermore, the distinct electronic nature of the 3,4-dichloro arrangement affects the ketone's reactivity in palladium-catalyzed cross-coupling and C–H functionalization reactions, which proceed with different efficiency and regioselectivity compared to other regioisomers [2]. Procuring an incorrect regioisomer therefore risks not only altered biological potency but also divergent synthetic outcomes, making unambiguous structural identity—confirmed by the InChI Key IWXVLJAVZHYAAF-UHFFFAOYSA-N—a non-negotiable requirement for reproducible research and development workflows [3].

Quantitative Differentiation Evidence for Cyclobutyl 3,4-Dichlorophenyl Ketone Against Closest Analogs


3,4-Dichloro vs. 2,4-Dichloro Regioisomer: 6.3-Fold Potency Advantage in Enzyme Inhibition

In a head-to-head SAR study, the 3,4-dichlorophenyl-substituted compound demonstrated an IC₅₀ of 0.052 µM, whereas the 2,4-dichlorophenyl analog exhibited an IC₅₀ of 0.33 µM, representing a 6.3-fold loss in potency solely attributable to the chlorine positional isomerism [1]. This quantitative difference underscores the critical role of the 3,4-substitution pattern in achieving optimal target engagement.

Medicinal Chemistry Structure–Activity Relationship Enzyme Inhibition

Lipophilicity Differential: LogP of 3.9 vs. 4-Chlorophenyl Analog (LogP ≈ 3.2) Alters Membrane Permeability Predictions

Cyclobutyl 3,4-dichlorophenyl ketone has a computed XLogP3 of 3.9 [1]. In comparison, the monochloro analog cyclobutyl 4-chlorophenyl ketone (CAS 77585-25-2) has a computed XLogP3 of approximately 3.2, a difference of ~0.7 log units [2]. This increased lipophilicity can enhance membrane permeability but also raises the risk of promiscuous binding and altered metabolic clearance, making the 3,4-dichloro compound a distinct entity for ADME profiling.

ADME Lipophilicity Drug Design

Metabolic Stability: Chlorine Substitution Alters Phase I Biotransformation Pathways Relative to Unsubstituted Cyclobutyl Phenyl Ketone

In vitro metabolism studies in rainbow trout liver slices demonstrated that cyclobutyl phenyl ketone (CBP) undergoes Phase I oxidation to a single detectable metabolite (CBPOH), whereas the structurally related cyclohexyl phenyl ketone (CPK) produced nine positional isomers [1]. While direct data for the 3,4-dichloro derivative are not reported in this study, the introduction of two electron-withdrawing chlorine atoms is expected to further alter the metabolic profile by deactivating the aromatic ring toward oxidation and shifting metabolism toward the cyclobutyl ring or ketone reduction. This class-level inference positions the 3,4-dichloro analog as metabolically distinct from the unsubstituted parent.

Xenobiotic Metabolism Toxicology Environmental Fate

Synthetic Utility: Cyclobutyl 3,4-Dichlorophenyl Ketone as a Precursor for Triple Reuptake Inhibitor Pharmacophores

The 3,4-dichlorophenyl-cyclobutyl ketone scaffold serves as a direct synthetic precursor to compounds within the chloro-sibutramine and BTS 74,398 class of monoamine reuptake inhibitors [1][2]. BTS 74,398 (1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-(3-diaminethylaminopropylthio)ethanone) is a triple reuptake inhibitor (dopamine, serotonin, noradrenaline) that demonstrated efficacy in MPTP-treated marmoset models of Parkinson's disease [2]. The ketone intermediate is pivotal for introducing the 3,4-dichlorophenyl-cyclobutyl pharmacophore, which is absent in the analogous 4-chlorophenyl sibutramine series. Procuring the correct ketone intermediate therefore directly enables access to this therapeutically relevant chemical space.

Medicinal Chemistry Synthetic Intermediate Neuropharmacology

Optimal Application Scenarios for Cyclobutyl 3,4-Dichlorophenyl Ketone Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring 3,4-Dichloro Pharmacophore Potency

When structure–activity relationship studies demand a 3,4-dichlorophenyl moiety for target engagement—as evidenced by the 6.3-fold potency advantage over the 2,4-dichloro regioisomer (IC₅₀ 0.052 µM vs. 0.33 µM) [1]—cyclobutyl 3,4-dichlorophenyl ketone is the appropriate scaffold for further derivatization. Use of any other regioisomer is expected to compromise potency and confound SAR interpretation.

Synthesis of Triple Reuptake Inhibitors in the Chloro-Sibutramine/BTS 74,398 Class

This ketone is the established intermediate for constructing the 1-[1-(3,4-dichlorophenyl)cyclobutyl] pharmacophore found in BTS 74,398 and related triple reuptake inhibitors [2][3]. Research programs targeting dopamine, serotonin, and noradrenaline transporters for Parkinson's disease or depression should procure the 3,4-dichloro ketone specifically, as the 4-chloro analog leads to a different pharmacological series.

ADME/Toxicology Studies Comparing Dichloro vs. Monochloro Metabolic Fate

With a LogP of 3.9—approximately 0.7 units higher than the monochloro analog [4]—cyclobutyl 3,4-dichlorophenyl ketone is suited for comparative ADME studies investigating how incremental chlorination affects membrane permeability, metabolic stability, and cytochrome P450 interactions. The metabolic profile is predicted to diverge from that of cyclobutyl phenyl ketone, which undergoes limited Phase I oxidation to a single metabolite [5].

C–H Functionalization Methodology Development Using Cyclobutyl Aryl Ketone Substrates

As demonstrated in recent methodology studies, cyclobutyl aryl ketones serve as substrates for palladium-catalyzed γ-C–H functionalization to yield cis-1,3-difunctionalized cyclobutanes [6]. The 3,4-dichloro substitution provides a distinct electronic environment that can influence reaction yields and regioselectivity compared to other aryl substituents, making this compound a valuable substrate for reaction optimization and scope exploration.

Quote Request

Request a Quote for Cyclobutyl 3,4-dichlorophenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.